REACTION_SMILES
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[Br:1][c:2]1[c:3]2[cH:4][cH:5][cH:6][n:7][c:8]2[c:9]([OH:16])[c:10]([C:12](=[O:13])[O:14][CH3:15])[n:11]1.[CH3:17][c:18]1[cH:19][cH:20][c:21]([S:24](=[O:25])(=[O:26])[Cl:27])[cH:22][cH:23]1.[CH3:28][OH:29].[CH:31]([Cl:32])([Cl:33])[Cl:34].[OH2:30]>>[Br:1][c:2]1[c:3]2[cH:4][cH:5][cH:6][n:7][c:8]2[c:9]([O:16][S:24]([c:21]2[cH:20][cH:19][c:18]([CH3:17])[cH:23][cH:22]2)(=[O:25])=[O:26])[c:10]([C:12](=[O:13])[O:14][CH3:15])[n:11]1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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COC(=O)c1nc(Br)c2cccnc2c1O
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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Cc1ccc(S(=O)(=O)Cl)cc1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CO
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Name
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|
Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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ClC(Cl)Cl
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Name
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|
Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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O
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Name
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Type
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product
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Smiles
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COC(=O)c1nc(Br)c2cccnc2c1OS(=O)(=O)c1ccc(C)cc1
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |